2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899982-03-7
VCID: VC5945242
InChI: InChI=1S/C22H20FN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27)
SMILES: CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C22H20FN3O3S
Molecular Weight: 425.48

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 899982-03-7

Cat. No.: VC5945242

Molecular Formula: C22H20FN3O3S

Molecular Weight: 425.48

* For research use only. Not for human or veterinary use.

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide - 899982-03-7

Specification

CAS No. 899982-03-7
Molecular Formula C22H20FN3O3S
Molecular Weight 425.48
IUPAC Name 2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H20FN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27)
Standard InChI Key BJVSABDUGZUXSJ-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₂₂H₂₀FN₃O₃S, with a molecular weight of 425.48 g/mol. Its IUPAC name systematically describes the fusion of a benzofuran ring to a pyrimidine moiety, substituted at the 3-position with a butyl group and at the 2-position with a thioacetamide linker connected to a 4-fluorophenyl group .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₀FN₃O₃S
Molecular Weight425.48 g/mol
IUPAC Name2-[(3-butyl-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
CAS Number899982-03-7

Structural Features

The benzofuro[3,2-d]pyrimidine core consists of a fused benzofuran (oxygen-containing bicyclic system) and pyrimidine (six-membered ring with two nitrogen atoms) scaffold. The 4-oxo group at position 4 introduces a ketone, while the 3-butyl chain enhances lipophilicity, potentially influencing membrane permeability . The thioacetamide bridge (-S-CH₂-C(=O)-NH-) connects the core to the 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to its electronic effects and metabolic stability .

Synthesis and Preparation

Reaction Pathways

Synthesis typically begins with the construction of the benzofuropyrimidine core via cyclocondensation of substituted benzofuran precursors with pyrimidine-forming reagents. Key steps include:

  • Formation of the Pyrimidine Ring: Reaction of 2-aminobenzofuran derivatives with β-keto esters or malonates under acidic conditions to yield the dihydrobenzofuropyrimidine intermediate.

  • Thioacetylation: Introduction of the thioacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives.

  • Coupling with 4-Fluoroaniline: Amidation of the thioacetic acid intermediate with 4-fluoroaniline in the presence of coupling agents like EDCI/HOBt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Core FormationAcetic acid, reflux, 12 h65–70%
ThioacetylationMercaptoacetic acid, DCC, DMAP50–55%
Amidation4-Fluoroaniline, EDCI, DMF60–65%

Optimization and Characterization

Reaction optimization focuses on minimizing side products, such as over-oxidation of the thioether group or racemization during amidation . Purification via column chromatography and recrystallization yields high-purity material, confirmed by ¹H/¹³C NMR and HRMS.

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